(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10ClNaO3 |
|---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
InChI Key |
YNPCWJFLKBMRIL-DDWIOCJRSA-M |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)[O-])CO)Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of prochiral ketones offers a direct route to the (S)-enantiomer. For example, a β-keto ester precursor, such as ethyl 3-(4-chlorophenyl)-4-oxobutyrate, can undergo hydrogenation using a chiral ruthenium catalyst (e.g., BINAP-Ru complexes). This method achieves high enantiomeric excess (ee > 95%) under optimized conditions:
-
Catalyst : (S)-BINAP-RuCl₂
-
Solvent : Methanol or ethanol
-
Pressure : 50–100 bar H₂
-
Temperature : 25–40°C
The resulting (S)-hydroxy ester is then hydrolyzed to the carboxylic acid using aqueous NaOH, followed by neutralization with sodium bicarbonate to yield the sodium salt.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution employs lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture. For instance, racemic ethyl 3-(4-chlorophenyl)-4-hydroxybutyrate can be treated with Candida antarctica lipase B (CAL-B) in a biphasic system (water/organic solvent). The enzyme preferentially hydrolyzes the (R)-ester, leaving the (S)-ester intact, which is then isolated and converted to the sodium salt via saponification.
Typical Reaction Conditions :
| Parameter | Value |
|---|---|
| Enzyme Loading | 10–20 wt% (relative to substrate) |
| pH | 7.0–8.0 (phosphate buffer) |
| Temperature | 30–37°C |
| Reaction Time | 24–48 hours |
Key Reaction Steps and Optimization
Synthesis of the Hydroxybutyric Acid Backbone
The hydroxybutyric acid moiety is constructed via aldol addition or Grignard reactions. A representative pathway involves:
-
Aldol Addition : 4-Chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of L-proline as an organocatalyst, forming the β-hydroxy ketone intermediate.
-
Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or asymmetric catalysts to establish the (S)-configuration.
-
Oxidation : The alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Sodium Salt Formation
The free acid is neutralized with NaOH (1:1 molar ratio) in aqueous ethanol, followed by solvent evaporation and recrystallization from hot methanol to obtain the sodium salt.
Purification and Characterization
Purification Techniques
Analytical Characterization
Challenges and Mitigation Strategies
-
Enantiomeric Purity : Residual (R)-enantiomer can persist due to incomplete resolution. This is addressed by optimizing enzyme activity or catalyst selectivity.
-
Solubility Issues : The sodium salt’s hygroscopicity complicates storage. Lyophilization or storage under argon mitigates moisture absorption.
Industrial and Laboratory-Scale Protocols
Laboratory-Scale Synthesis (1–10 g)
-
Asymmetric Hydrogenation :
-
Enzymatic Resolution :
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Enantiomer
The (R)-enantiomer (CAS: TRC-C379528) shares the same molecular formula and weight as the (S)-form but differs in stereochemistry. While both enantiomers are available as reference standards, their pharmacological activities and metabolic profiles are distinct. For instance, studies on baclofen (a structurally related GABA-B agonist) demonstrate that enantiomers exhibit differences in receptor binding affinity and metabolic clearance rates .
Comparison with Baclofen and Its Metabolites
Baclofen (β-(4-chlorophenyl)-GABA) is a direct structural analog. Unlike baclofen, which acts as a GABA-B receptor agonist, (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt is a metabolite or intermediate in baclofen’s metabolic pathway. Key differences include:
- Metabolic Role : The compound is identified as M1 , a primary metabolite of baclofen, and undergoes glucuronidation to form M2 (a glucuronide conjugate with m/z 389.0655) in human urine .
- Synthetic Utility : The sodium salt form is used as a reference standard in LC-MS/MS assays to quantify baclofen metabolites, ensuring analytical precision .
Comparison with Sodium 4-Hydroxy-3-Phenylbutanoate
Sodium 4-Hydroxy-3-Phenylbutanoate (CAS: 40951-19-7) is a structural analog lacking the 4-chloro substitution. Key distinctions include:
- Pharmacological Relevance: The chlorinated derivative is more closely associated with GABAergic activity, whereas non-chlorinated analogs may have divergent biological targets .
Comparison with Deuterated Analogs
The deuterated form, 3-(4-Chlorophenyl-d₄)-4-hydroxybutyric Acid Sodium Salt (CAS: 25268-69-3), is used as an internal standard in mass spectrometry to enhance analytical accuracy. Deuterium substitution reduces metabolic interference, enabling precise quantification of the non-deuterated compound in biological matrices .
Biological Activity
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, often referred to as a sodium salt derivative of 3-(4-Chlorophenyl)-4-hydroxybutyric acid, has garnered attention for its potential biological activities and therapeutic applications. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₁ClNaO₃
- Molecular Weight : Approximately 232.64 g/mol
- Structure : The compound features a chlorophenyl group attached to a hydroxybutyric acid moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : It is believed to interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Pathways Affected :
- Inflammation
- Pain signaling
- Cellular signaling processes
Biological Activities
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : There is evidence suggesting potential analgesic effects, which could be beneficial in pain management therapies.
- Neuropharmacological Effects : As a metabolite of Baclofen, it may influence GABA-B receptor activity, providing insights into its role in neuromodulation.
Pharmacokinetics and Metabolism
A study highlighted the pharmacokinetic profile of this compound following administration of Baclofen:
- Excretion : Approximately 80% of the administered dose was excreted in urine within three days, primarily as unchanged drug or minor metabolites.
- Metabolite Identification : The compound was identified as a prominent metabolite in human plasma and urine after Baclofen administration, indicating its relevance in human metabolism .
Case Studies
- Study on Fragile X Syndrome : In clinical trials involving STX209 (a related compound), this compound was evaluated for its effects on patients with fragile X syndrome. Results indicated improvements in behavioral symptoms, supporting its therapeutic potential .
- Animal Models : Experimental studies using animal models have demonstrated that the compound can modulate pain responses and reduce inflammation markers, further validating its analgesic and anti-inflammatory activities .
Data Summary
Q & A
Q. What are the established synthetic routes for (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-configuration. Key steps include:
- Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., (S)-malic acid derivatives) to retain stereochemical integrity.
- Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction of ketone intermediates.
- Salt Formation : Neutralization of the free acid with sodium hydroxide under controlled pH (6.5–7.5) to avoid racemization .
Critical Parameters : - Temperature control (<40°C) during salt formation to prevent thermal degradation.
- Solvent selection (e.g., ethanol/water mixtures) to enhance crystallinity and purity (>98% by HPLC) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and what are the critical validation parameters?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the (S)-configuration and chlorophenyl substitution pattern. Key signals include:
- δ 7.3–7.5 ppm (aromatic protons of 4-chlorophenyl).
- δ 4.1–4.3 ppm (hydroxybutyrate proton adjacent to the stereocenter) .
- HPLC Analysis :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from:
- Batch Variability : Differences in salt content (e.g., sodium vs. potassium counterions) or residual solvents affecting solubility.
- Solution : Request peptide content analysis and TFA removal (<1%) for cell-based assays .
- Assay Conditions : pH-dependent stability (e.g., degradation at pH > 8) altering effective concentrations.
- Mitigation : Use buffered solutions (pH 6.8–7.2) and quantify degradation products via LC-MS .
- Target Specificity : Off-target HDAC inhibition reported in structurally related sodium salts (e.g., sodium phenylbutyrate) .
Q. What strategies optimize the compound's stability in aqueous solutions for in vitro assays, considering pH and temperature effects?
- Methodological Answer :
- pH Optimization : Maintain pH 6.5–7.0 (near physiological conditions) to minimize hydrolysis of the ester moiety.
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life (>24 months at -20°C).
- Stability Testing :
| Condition | Degradation Products Identified (LC-MS) | Half-Life (Days) |
|---|---|---|
| pH 7.0, 4°C | None detected | >90 |
| pH 8.0, 25°C | 4-Chlorophenylacetic acid | 7 |
| Refer to accelerated stability protocols per ICH Q1A guidelines . |
Q. What advanced isotopic labeling approaches facilitate pharmacokinetic studies of this compound?
- Methodological Answer :
- Deuterium Labeling : Synthesize [<sup>2</sup>H4]-analogs (e.g., deuterium at the hydroxybutyrate moiety) as internal standards for LC-MS/MS quantification.
- Synthesis Route : Catalytic deuteration using Pd/C in D2O under H2 atmosphere .
- Applications :
- Quantify plasma/tissue concentrations with a lower limit of quantification (LLOQ) of 1 ng/mL.
- Track metabolic pathways (e.g., β-oxidation to 4-chlorophenylacetone) .
Data Contradiction Analysis Framework
For conflicting results in bioactivity or stability studies:
Reagent Traceability : Verify supplier-specific impurities (e.g., residual chloride ions affecting HPLC retention).
Method Harmonization : Standardize protocols for solubility testing (e.g., use DMSO stock solutions ≤10 mM).
Cross-Validation : Compare results across orthogonal assays (e.g., SPR binding vs. cellular IC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
